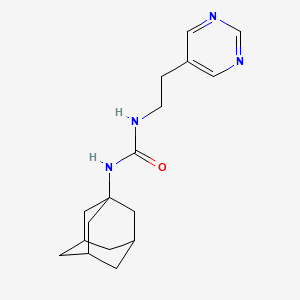
1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea is a synthetic organic compound that features a unique structure combining an adamantane moiety with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane derivative is prepared by reacting adamantane with suitable reagents to introduce the desired functional groups.
Coupling with Pyrimidine Derivative: The pyrimidine derivative is synthesized separately and then coupled with the adamantane derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate product with an isocyanate or a carbamate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-Adamantylurea: Similar structure but lacks the pyrimidine ring.
3-(2-(Pyrimidin-5-yl)ethyl)urea: Similar structure but lacks the adamantane moiety.
1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.
Uniqueness: 1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea is unique due to the combination of the adamantane and pyrimidine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(1-adamantyl)-3-(2-pyrimidin-5-ylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c22-16(20-2-1-12-9-18-11-19-10-12)21-17-6-13-3-14(7-17)5-15(4-13)8-17/h9-11,13-15H,1-8H2,(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLVQLJBYVJBBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCC4=CN=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2400257.png)
![ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2400258.png)
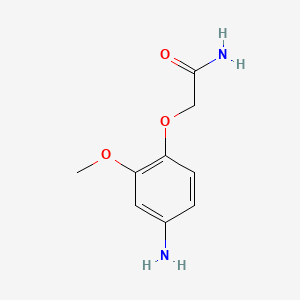
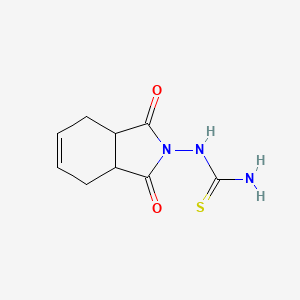
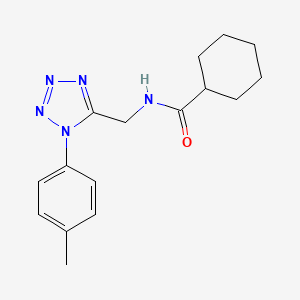
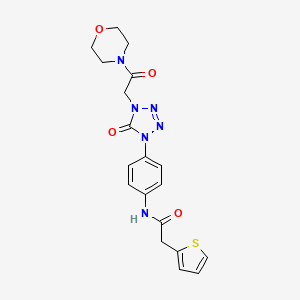
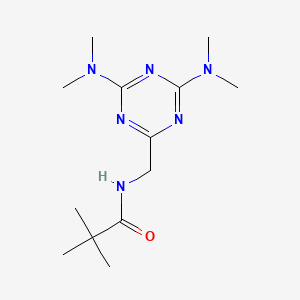
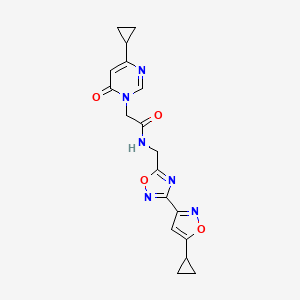
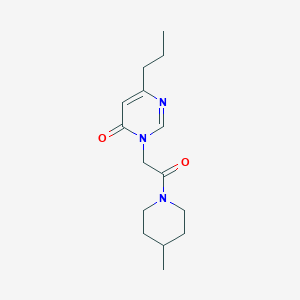
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2400269.png)
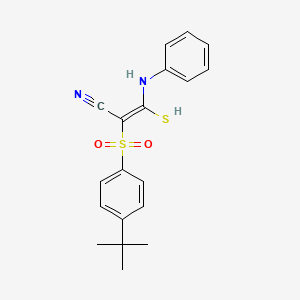
![(E,2S)-6-[(7S,10S,12S,13R,14R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B2400271.png)

